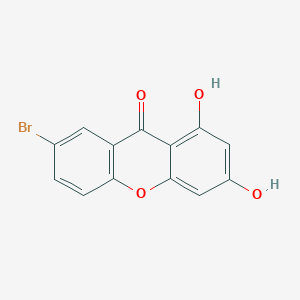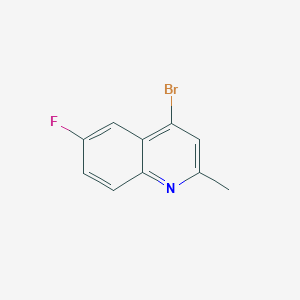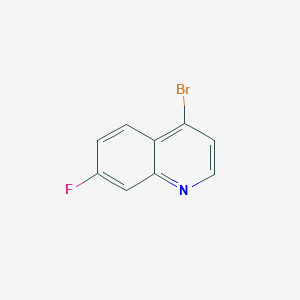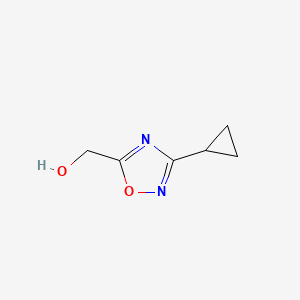![molecular formula C11H13F3N2O2S B1517503 4-[2-Amino-4-(trifluorometil)fenil]-1lambda6-tiomorfolina-1,1-diona CAS No. 861881-11-0](/img/structure/B1517503.png)
4-[2-Amino-4-(trifluorometil)fenil]-1lambda6-tiomorfolina-1,1-diona
Descripción general
Descripción
4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione is a useful research compound. Its molecular formula is C11H13F3N2O2S and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos anticancerígenos
Dada su similitud estructural con otros compuestos de trifluorometilfenilo, puede servir como un inhibidor de quinasas, que es un objetivo validado para el desarrollo de fármacos anticancerígenos .
Actividad inhibitoria de la quinasa
El compuesto podría estar involucrado en el diseño y la síntesis de derivados para la actividad inhibitoria de la quinasa, un aspecto importante en el tratamiento de diversos cánceres .
Síntesis de polímeros
Podría ser un precursor en la síntesis de poliimidas fluoradas, que son materiales valiosos debido a su estabilidad térmica y sus propiedades eléctricas .
Ciencia de los materiales
Este compuesto puede utilizarse para crear nuevos monómeros de diamina fluorados para el desarrollo de poliimidas fluoradas organosolubles y de color claro .
Reacciones de sustitución nucleófila
Podría participar en reacciones de sustitución nucleófila para producir nuevos monómeros para aplicaciones de materiales avanzados .
Mecanismo De Acción
- VEGFR-2 is a receptor tyrosine kinase involved in angiogenesis, cell proliferation, and vascular permeability .
- Downstream effects involve decreased endothelial cell proliferation, migration, and survival, ultimately impacting tumor growth and angiogenesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. No data on volume of distribution or protein binding. Metabolic pathways remain unspecified. The route of elimination is not documented. No specific half-life data for this compound .
Result of Action
Action Environment
Propiedades
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-19(17,18)6-4-16/h1-2,7H,3-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJGKCZNYWUQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)
![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)
![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)
![3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1517432.png)



![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)


![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)

